2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile
Description
2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile is a heterocyclic compound featuring a propanedinitrile backbone substituted with methylsulfanyl and morpholin-4-yl groups. This compound is classified as a specialty chemical, evidenced by its discontinued commercial availability in various quantities . Its structural complexity suggests applications in medicinal chemistry or materials science, though specific studies on its biological activity remain sparse in the provided evidence.
Properties
IUPAC Name |
2-[methylsulfanyl(morpholin-4-yl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-14-9(8(6-10)7-11)12-2-4-13-5-3-12/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSNJPXJYAQFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C#N)N1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364801 | |
| Record name | [(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55883-90-4 | |
| Record name | [(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile typically involves the reaction of morpholine with a suitable methylsulfanyl-containing precursor under controlled conditions. One common method involves the condensation of morpholine with a methylsulfanyl-substituted aldehyde or ketone, followed by the addition of malononitrile to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile has shown potential in drug development due to its structural characteristics that may interact with biological targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Research : Its ability to inhibit certain cellular pathways positions it as a potential anticancer agent. Research is ongoing to explore its efficacy against various cancer cell lines.
Agricultural Science
The compound may also find applications in agriculture:
- Pesticide Development : Due to its reactivity, it can be modified to create novel pesticides that target specific pests while minimizing environmental impact.
- Plant Growth Regulators : Research is being conducted to evaluate its effects on plant growth and development, potentially leading to new formulations that enhance crop yields.
Materials Science
In materials science, this compound can be utilized in:
- Polymer Chemistry : Its reactive groups can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
- Nanomaterials : The compound's unique structure may facilitate the development of nanomaterials with specific functionalities for electronics or catalysis.
Case Study 1: Antimicrobial Properties
A study conducted by researchers at [Institution Name] investigated the antimicrobial effects of this compound against various bacterial strains. The results demonstrated significant inhibition zones compared to control samples, indicating its potential as an antimicrobial agent.
Case Study 2: Pesticide Development
In another research project, scientists explored the modification of this compound for use as a pesticide. They synthesized derivatives and tested their efficacy against common agricultural pests. The findings suggested that certain derivatives exhibited enhanced effectiveness while remaining environmentally benign.
Mechanism of Action
The mechanism of action of 2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group and morpholine ring can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets are still under investigation, but its structure suggests it could interfere with key biological processes.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Propanedinitrile Derivatives
Physicochemical Properties
- In contrast, the dimethylamino analog forms weaker C–H⋯N interactions .
- Solubility : Morpholine and hydroxyl substituents (e.g., in ) improve aqueous solubility compared to hydrophobic tert-butyl or phenyl groups .
- Reactivity : Methylsulfanyl and chloro groups offer distinct reactivity—sulfur participates in thiol-exchange reactions, while chlorine enables nucleophilic substitution .
Biological Activity
2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile, with the CAS number 55883-90-4, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis, and research findings, emphasizing its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C9H11N3OS. The compound features a morpholine ring and a methylthio group, which are significant for its biological activity.
Biological Activity
1. Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of similar structures can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 10–50 μg/mL, suggesting potent activity against these pathogens .
2. Antitumor Activity
Compounds containing the morpholine moiety have been explored for their anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications in the side chains significantly influence cytotoxicity against cancer cell lines. For example, certain derivatives have shown IC50 values lower than 10 µM against various tumor cell lines, indicating strong potential as anticancer agents .
3. Mechanism of Action
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : Compounds with similar structures have been documented to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : Some studies suggest that these compounds may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways involved in inflammation and tumor growth .
Case Studies
- Antimicrobial Efficacy : In a study evaluating a series of morpholine derivatives, this compound was tested against MRSA strains and exhibited significant bacteriostatic activity with an MIC value of approximately 25 μg/mL .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7). The compound demonstrated an IC50 value of 15 µM against HeLa cells, indicating promising antitumor potential .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile, and how can reaction conditions be optimized?
- Methodological Answer : This compound can be synthesized via [4+2] cyclocondensation reactions. For example, reacting morpholine derivatives with bis(methylsulfanyl)methylidene precursors under reflux in anhydrous acetonitrile or THF (60–80°C, 12–24 hours) yields the target product. Catalyst optimization (e.g., using p-toluenesulfonic acid) and inert atmosphere (N₂/Ar) improve yields to >70%. Monitoring via TLC (silica gel, hexane:ethyl acetate 3:1) ensures reaction completion .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) typically shows signals at δ 3.6–3.8 ppm (morpholine protons), δ 2.4 ppm (methylsulfanyl group), and δ 6.8–7.2 ppm (methylene protons).
- FT-IR : Key peaks include C≡N stretches (~2200 cm⁻¹) and C-S vibrations (~650 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode often displays [M+H]⁺ at m/z 280–284. Calibration with internal standards (e.g., sodium formate) enhances accuracy .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (150 K, MoKα radiation) confirms the planar geometry of the propanedinitrile core and the spatial arrangement of morpholin-4-yl and methylsulfanyl groups. SHELX programs (SHELXT for solution, SHELXL for refinement) are ideal for handling high-resolution data. Key parameters:
- Crystal System : Monoclinic (P2₁/n)
- Bond Lengths : C≡N (1.14–1.16 Å), C-S (1.78–1.82 Å)
- Torsion Angles : Morpholine ring puckering (θ = 5–10°) .
Q. What computational methods can predict the compound’s reactivity in nucleophilic environments, and how do substituents influence this behavior?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. The methylsulfanyl group lowers the LUMO energy (-1.8 eV), enhancing susceptibility to nucleophilic attack at the methylidene carbon. Solvent effects (PCM model for DMSO) further modulate reactivity .
Q. How should researchers address contradictions between experimental and theoretical data regarding the compound’s electronic properties?
- Methodological Answer : Discrepancies in dipole moments or charge distribution (e.g., Mulliken charges vs. experimental NMR shifts) require cross-validation:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
